3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid
Description
Structure
3D Structure
Properties
CAS No. |
2006277-64-9 |
|---|---|
Molecular Formula |
C16H16FNO5 |
Molecular Weight |
321.30 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)-(oxan-2-yloxy)methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H16FNO5/c17-11-6-4-10(5-7-11)15(23-13-3-1-2-8-21-13)14-12(16(19)20)9-22-18-14/h4-7,9,13,15H,1-3,8H2,(H,19,20) |
InChI Key |
VAKCHQZZVIWYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(C2=CC=C(C=C2)F)C3=NOC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid typically involves multiple steps, starting with the preparation of the isoxazole ring, followed by the introduction of the fluorophenyl group and the tetrahydropyranyl ether. Common reagents used in these reactions include fluorobenzene, tetrahydropyranyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an isoxazole ring, a fluorophenyl group, and a tetrahydropyranyl ether. Its molecular weight is approximately 321.30 g/mol, and it exhibits a high degree of purity (≥95%) in commercial preparations .
Inhibition of p38 Mitogen-Activated Protein Kinases
Research has indicated that isoxazole derivatives, including this compound, can act as potent inhibitors of p38 mitogen-activated protein kinases (MAPKs). These enzymes play crucial roles in cellular responses to stress and inflammation. The inhibition of p38 MAPK has therapeutic implications for conditions such as rheumatoid arthritis and cancer .
Case Study: Isoxazolones as p38 MAPK Inhibitors
A study conducted by Laughlin et al. highlighted the biological activity of isoxazolones as inhibitors of p38 MAPK. The compound's structural features enhance its binding affinity to the ATP site of the kinase, thereby inhibiting its activity effectively .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Isoxazole derivatives have shown promise in preclinical studies targeting various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study: Targeting Cancer Cell Lines
In vitro studies demonstrated that certain isoxazole compounds could induce apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death. This suggests a potential role for 3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic acid in cancer therapy .
Neuroprotective Effects
Emerging research suggests that isoxazole compounds may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The anti-inflammatory properties attributed to p38 MAPK inhibition could play a role in reducing neuroinflammation associated with neurodegenerative diseases.
Synthesis and Development
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the isoxazole ring followed by functionalization with the tetrahydropyranyl ether.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the isoxazole ring |
| Step 2 | Functionalization with tetrahydropyranyl group |
| Step 3 | Purification and characterization |
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. 3-[(4-Nitrophenyl)[(2-Tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid
- Key Difference: The nitro group (NO₂) at the para position replaces fluorine.
- Impact: The nitro group is a strong electron-withdrawing substituent, increasing electrophilicity and reactivity in nucleophilic aromatic substitution compared to fluorine . Molecular weight: 348.31 g/mol (nitro analog) vs. ~336.3 g/mol (fluoro analog, estimated). Potential applications: Nitro groups are often used in prodrugs or as intermediates in synthesis but may confer higher toxicity .
b. 3-[(4-Chlorophenyl)[(2-Tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid
- Key Difference : Chlorine replaces fluorine at the para position.
- Impact: Chlorine’s larger atomic radius and moderate electron-withdrawing effects could alter binding interactions in biological systems.
Modifications on the Isoxazole Core
a. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Key Difference : A methyl group replaces the tetrahydropyranyl oxymethyl moiety.
b. 3-(2,4,6-Trimethylphenyl)isoxazole-4-carboxylic Acid Methyl Ester
- Key Difference : Bulky trimethylphenyl substituent and ester functional group.
- Impact :
Heterocyclic Replacements
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl Derivatives
- Key Difference : Oxadiazole ring replaces isoxazole.
- Impact :
- Oxadiazoles exhibit distinct electronic properties (e.g., increased dipole moment) and metabolic stability, often used as bioisosteres for carboxyl groups.
- Example: The compound 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid highlights hybrid structures combining multiple heterocycles for enhanced target engagement .
Physicochemical and Pharmacological Comparison Table
Biological Activity
3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic acid (CAS Number: 2006277-64-9) is a complex organic compound notable for its unique structure, which combines a fluorophenyl group, a tetrahydropyranyl ether, and an isoxazole carboxylic acid. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of specific enzyme pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 321.3 g/mol. The structural characteristics include:
- Isoxazole Ring : A five-membered heterocyclic ring containing nitrogen.
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Tetrahydropyranyl Ether : Provides additional steric and electronic properties that can influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FNO₅ |
| Molecular Weight | 321.3 g/mol |
| CAS Number | 2006277-64-9 |
| IUPAC Name | 3-[(4-fluorophenyl)-(oxan-2-yloxy)methyl]-1,2-oxazole-4-carboxylic acid |
| Storage Conditions | Ambient temperature |
Research indicates that isoxazole derivatives, including this compound, may act as inhibitors of p38 mitogen-activated protein kinases (MAPKs). These kinases play critical roles in cellular responses to stress and inflammation, making them important therapeutic targets in various diseases, including cancer and autoimmune disorders.
The presence of the fluorophenyl moiety is believed to enhance the selectivity for p38 MAPK inhibition by occupying hydrophobic pockets within the enzyme's active site .
Antiinflammatory Activity
In studies involving inflammatory models, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, derivatives have been shown to reduce cytokine production in stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Inhibition of p38 MAPK :
- Cytotoxicity Assessment :
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylisoxazole-4-carboxylic Acid | Lacks tetrahydropyranyl ether | Moderate anti-inflammatory |
| 2-Tetrahydropyranyl-4-carboxylic Acid | Lacks fluorophenyl and isoxazole groups | Limited activity |
| Isoxazole-4-carboxylic Acid | Lacks both fluorophenyl and tetrahydropyranyl ether groups | Minimal activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
